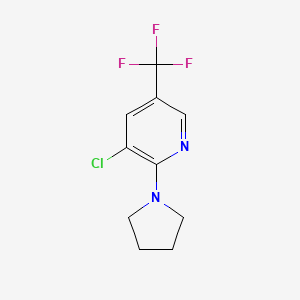

3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-pyrrolidin-1-yl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3N2/c11-8-5-7(10(12,13)14)6-15-9(8)16-3-1-2-4-16/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVFBUGPBBBBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, where the pyridine ring is reacted with pyrrolidine in the presence of a base such as sodium hydride (NaH).

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, studies have demonstrated that 3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine shows significant activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound are promising:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | MRSA |

| Pyrrole Derivative A | 0.125 | MSSA |

| Pyrrole Derivative B | 0.5 | E. coli |

The mechanism of action may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity, leading to cell lysis.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various pyridine derivatives, highlighting the effectiveness of this compound against both Gram-positive and Gram-negative bacteria, particularly resistant strains.

Agrochemicals

The compound has potential applications as an intermediate in the manufacture of herbicides. Its unique structure allows it to interact effectively with biological systems in plants, potentially leading to the development of novel herbicidal agents.

Production Methods

Efficient synthetic routes for producing this compound include liquid-phase halogen exchange reactions, which can be optimized for yield and purity. The production process involves contacting specific precursors under controlled conditions to ensure high-quality output.

Material Science

Research indicates that compounds with trifluoromethyl groups can enhance material properties such as thermal stability and chemical resistance. This makes this compound a candidate for developing advanced materials used in coatings and polymers.

Summary of Findings

The applications of this compound span multiple fields, showcasing its versatility as a compound with significant biological activity and potential industrial applications. The ongoing research into its properties and effects continues to reveal new uses and mechanisms that underline its importance in scientific advancements.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Compound 7e () :

- Structure : 3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine.

- Key Differences : Replaces pyrrolidine with a nitrobenzyloxy-phenyl group.

- Properties : Melting point = 122.1–124.8°C; yield = 71.8%.

- Implications: The nitro group (-NO₂) is electron-withdrawing, reducing electron density on the pyridine ring compared to the electron-rich pyrrolidine in the target compound. This may alter reactivity in substitution reactions .

Compound 7j () :

- Structure : 3-Chloro-2-(4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine.

- Key Differences : Contains a dichloro-trifluoromethoxybenzyloxy substituent.

- Properties : Yield = 91.5%; higher halogen content may enhance lipophilicity.

- Implications : Increased halogenation could improve binding to hydrophobic targets but may raise toxicity concerns .

Heterocyclic Substituents

SC06 () :

- Structure : 3-Chloro-2-(2-((1-(4-(trifluoromethoxy)phenyl)-1H-pyrrol-2-yl)methylene)hydrazinyl)-5-(trifluoromethyl)pyridine.

- Key Differences : Replaces pyrrolidine with a hydrazine-linked pyrrole moiety.

CAS 321571-01-1 () :

- Structure : 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine.

- Key Differences : Substitutes pyrrolidine with a pyrazole-thienyl group.

Functional Group Modifications

3-Chloro-2-(5-(dimethoxymethyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine () :

- Key Differences : Features a dimethoxymethyl-pyrazole substituent.

- Implications : The methoxy groups are electron-donating, increasing electron density on the pyridine ring. This may enhance nucleophilic substitution reactivity compared to the target compound .

3-Chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine () :

- Structure : Includes a nitroimidazole group.

- Properties : Molecular weight = 306.63 g/mol; density = 1.65 g/cm³.

Fluazinam Metabolites () :

- Structure: Includes metabolites like AMPA and DAPA, which retain the chloro-trifluoromethylpyridine core but feature amino and nitroso groups.

- Implications : Metabolic transformations highlight the stability of the chloro-CF₃-pyridine scaffold under biological conditions, supporting its use in agrochemicals .

8-Chloro-3-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine () :

- Structure : Fuses a triazolopyridine ring to the core.

Biological Activity

3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, along with a pyrrolidine moiety. This unique configuration contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H10ClF3N2 |

| Molecular Weight | 265.66 g/mol |

| CAS Number | Not available |

1. Anticancer Properties

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit promising anticancer activities. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds were found to induce apoptosis more effectively than standard treatments like bleomycin .

2. Neuropharmacological Effects

The compound has been investigated for its interaction with G-protein-coupled receptors (GPCRs), which are vital in neurotransmission and other physiological processes. Specifically, it has been noted for potential modulation of the M3 muscarinic acetylcholine receptor (M3R), which plays a role in cell proliferation and resistance to apoptosis in colorectal cancer .

3. Antimicrobial Activity

There is emerging evidence that pyridine derivatives possess antimicrobial properties. For example, related compounds have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Receptor Binding : The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and receptor binding.

- Enzyme Inhibition : Similar compounds have shown inhibition of cholinesterases, which may contribute to their neuropharmacological effects .

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the effects of various pyridine derivatives on FaDu cells, revealing that modifications in the molecular structure significantly impacted cytotoxicity and apoptosis induction .

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus revealed that certain pyridine derivatives had lower MIC values compared to traditional antibiotics, indicating their potential as new antimicrobial agents .

Q & A

Q. What established synthetic routes are available for preparing 3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine?

The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. A common approach involves reacting 3-chloro-5-(trifluoromethyl)pyridine with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to substitute the chlorine atom at the 2-position . For more complex derivatives, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids can introduce aryl groups .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and purity. For example, the trifluoromethyl group appears as a singlet near δ -62 ppm in ¹⁹F NMR .

- HPLC-MS : To verify molecular weight (250.65 g/mol) and detect impurities .

- X-ray crystallography : For resolving stereochemical ambiguities in derivatives .

Q. How stable is this compound under varying storage and reaction conditions?

The compound should be stored sealed at 2–8°C to prevent hydrolysis of the pyrrolidine group. Stability studies show degradation occurs above 40°C or in acidic/basic media, forming dechlorinated byproducts .

Advanced Research Questions

Q. How can Pd-catalyzed C–H bond functionalization be optimized for this compound?

Optimization involves:

- Catalyst selection : PdCl(C₃H₅)(dppb) (2 mol%) shows high efficiency in arylations .

- Solvent systems : Toluene/MeOH/water (8:1:1) balances solubility and reactivity.

- Temperature : Reactions at 110°C for 16 hours achieve >80% yield in cross-couplings .

- Substrate scope : Electron-deficient boronic acids react preferentially at the 4-position of the pyridine ring .

Q. What computational methods predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations reveal that the trifluoromethyl group directs electrophilic substitution to the 4-position due to its electron-withdrawing effect. Molecular dynamics (MD) simulations further model solvent interactions affecting reaction pathways .

Q. How is biological activity assessed for derivatives of this compound?

- In vitro assays : MTT tests for cytotoxicity (e.g., IC₅₀ values in cancer cell lines) .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates .

- Structural analogs : Modifying the pyrrolidine group (e.g., N-methylation) enhances blood-brain barrier penetration in neurological studies .

Q. What strategies address contradictory data in regioselective modifications?

Contradictions often arise from competing reaction pathways. Solutions include:

- Isotopic labeling : Tracking substituent migration using deuterated analogs.

- Kinetic vs. thermodynamic control : Adjusting reaction time and temperature to favor desired products .

- Comparative NMR : Analyzing byproduct ratios under varying conditions (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. How are trifluoromethylpyridine derivatives used in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.